molecular formula C11H20N2O4S B2732996 Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate CAS No. 1314399-42-2

Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate

Cat. No.: B2732996
CAS No.: 1314399-42-2
M. Wt: 276.35
InChI Key: KOZDDZXSEPRNPZ-BDAKNGLRSA-N
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Description

This compound is a derivative of pyrazine, a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions . The IUPAC name of the compound is "tert-butyl (4aS,7aR)hexahydrothieno [3,4-b]pyrazine-1 (2H)-carboxylate 6,6-dioxide" .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the class of compounds it belongs to. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The “tert-butyl” indicates a tertiary butyl group attached to the pyrazine ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 276.36 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Reactivity and Derivative Synthesis

Research by Mironovich and Shcherbinin (2014) delves into the reactivity of similar pyrazine derivatives, demonstrating how such compounds can be functionalized to create diverse amides through acylation reactions. This work highlights the versatility of pyrazine derivatives in synthesizing biologically active compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).

Multigram Synthesis and Functionalization

Iminov et al. (2015) developed a methodology for the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the scalability of processes involving tert-butyl derivatives for industrial applications. This research shows the compound's utility in synthesizing structurally diverse molecules for various uses, including pharmaceuticals (Iminov et al., 2015).

Conversion to Pyrazine Diones

Nikulnikov et al. (2009) discussed the conversion of tert-butyl amides to pyrazine diones using microwave-assisted reactions, showcasing an innovative approach to modifying this compound's structure for creating new chemical entities with potential utility in drug design and development (Nikulnikov et al., 2009).

Inhibition of Photosynthetic Electron Transport

Vicentini et al. (2005) explored the role of pyrazole derivatives as inhibitors of photosynthetic electron transport, indicating the potential of these compounds in developing new herbicides. This study illustrates the biological activity of pyrazine derivatives and their impact on agricultural chemistry (Vicentini et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, “tert-butyl 4-[4-(aminomethyl)benzyloxy]piperazine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Properties

IUPAC Name

tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZDDZXSEPRNPZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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